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For Researchers, Scientists, and Drug Development Professionals

Abstract
NU6027 is a potent, cell-permeable, pyrimidine-based small molecule that functions as a dual

inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase and Cyclin-Dependent

Kinases (CDKs).[1][2][3] Initially developed as a CDK inhibitor, NU6027 has garnered

significant interest for its ability to sensitize cancer cells to DNA-damaging agents through the

inhibition of the ATR-Chk1 signaling pathway, a critical component of the DNA damage

response (DDR). This technical guide provides a comprehensive overview of the core

characteristics, properties, and experimental applications of NU6027, tailored for researchers

and professionals in drug development.

Core Characteristics and Properties
NU6027 is a synthetic compound with well-defined chemical and physical properties.
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Property Value Reference

Chemical Name
2,6-diamino-4-cyclohexyl-

methyloxy-5-nitroso-pyrimidine
[2]

Molecular Formula C₁₁H₁₇N₅O₂ [1]

Molecular Weight 251.28 g/mol [1]

CAS Number 220036-08-8 [1]

Appearance Pale purple to purple solid [1]

Solubility Soluble in DMSO (10 mg/mL) [2][3]

Mechanism of Action: Dual Inhibition of ATR and
CDKs
NU6027 exerts its biological effects through the competitive inhibition of ATP binding to the

kinase domain of its target proteins.[1][3]

Inhibition of Cyclin-Dependent Kinases (CDKs)
NU6027 is a potent inhibitor of CDK1 and CDK2, key regulators of the cell cycle.[1] Inhibition of

these kinases leads to cell cycle arrest, primarily affecting the G1 to S phase transition.

Inhibition of ATR Kinase and the DNA Damage Response
A crucial aspect of NU6027's mechanism of action is its inhibition of ATR kinase, a master

regulator of the DNA damage response.[4] In response to DNA damage, ATR activates

downstream effectors, such as Chk1, to initiate cell cycle arrest and promote DNA repair. By

inhibiting ATR, NU6027 prevents the activation of this signaling cascade, leading to the

accumulation of DNA damage and ultimately, apoptosis, particularly in cancer cells with existing

DNA repair defects.[4]

Signaling Pathway of NU6027 Action
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Caption: Mechanism of action of NU6027.

Quantitative Data
The inhibitory activity of NU6027 has been quantified against its primary targets.
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Target Parameter Value (µM)
Cell
Line/System

Reference

CDK1 Kᵢ 2.5 - [1]

CDK2 Kᵢ 1.3 - [1]

ATR Kᵢ 0.4 -

DNA-PK Kᵢ 2.2 -

ATR IC₅₀ 6.7 MCF7 [4]

ATR IC₅₀ 2.8 GM847KD

Human Tumor

Cells
GI₅₀ (mean) 10 -

Experimental Protocols
Detailed methodologies for key experiments involving NU6027 are provided below.

General Experimental Workflow
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4. Downstream Assays

1. Cell Culture
(e.g., MCF7, GM847KD)

2. Treatment with NU6027
(various concentrations)

3. Incubation
(e.g., 24-48 hours)

Kinase Activity Assay Cell Viability Assay
(e.g., MTT, CCK-8)

Cell Cycle Analysis
(Flow Cytometry)

Western Blot
(e.g., for pChk1)

Immunofluorescence
(e.g., for RAD51 foci)

5. Data Analysis and Interpretation

Click to download full resolution via product page

Caption: A general workflow for experiments using NU6027.

In Vitro Kinase Assay (for CDK1/2)
This protocol outlines a method to determine the inhibitory effect of NU6027 on CDK1 and

CDK2 activity.

Reagents and Materials:

Recombinant active CDK1/Cyclin B and CDK2/Cyclin E

Histone H1 (as substrate)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL

BSA)
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ATP (with [γ-³²P]ATP for radioactive detection)

NU6027 stock solution (in DMSO)

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of NU6027 in kinase assay buffer.

In a microcentrifuge tube, combine the kinase, Histone H1, and the diluted NU6027 or

vehicle (DMSO).

Pre-incubate the mixture at 30°C for 10 minutes.

Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP).

Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose

paper.

Wash the phosphocellulose paper extensively with phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition at each NU6027 concentration and

determine the IC₅₀ value.

Cellular ATR Kinase Activity Assay (via Chk1
Phosphorylation)
This protocol describes how to measure the inhibition of ATR kinase activity in cells by

assessing the phosphorylation of its downstream target, Chk1.
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Reagents and Materials:

Cell line of interest (e.g., MCF7)

Cell culture medium and supplements

NU6027 stock solution (in DMSO)

DNA-damaging agent (e.g., Hydroxyurea or UV radiation)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-Chk1 (Ser345) and anti-total Chk1

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blotting equipment

Procedure:

Seed cells in culture plates and allow them to adhere overnight.

Pre-treat the cells with various concentrations of NU6027 or vehicle for 1-2 hours.

Induce DNA damage by treating the cells with a DNA-damaging agent for a specified time.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with the anti-phospho-Chk1 (Ser345) primary antibody

overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1683909?utm_src=pdf-body
https://www.benchchem.com/product/b1683909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe with the anti-total Chk1 antibody for loading control.

Quantify the band intensities to determine the level of Chk1 phosphorylation relative to the

total Chk1.

Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of NU6027 on cell proliferation and

viability.

Reagents and Materials:

Cell line of interest

96-well culture plates

NU6027 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidic isopropanol)

Microplate reader

Procedure:

Seed cells in a 96-well plate and allow them to attach.

Treat the cells with a range of NU6027 concentrations.

Incubate the plate for the desired duration (e.g., 48-72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

form formazan crystals.

Add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability relative to the untreated control and determine the

GI₅₀ value.

Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following NU6027 treatment.

Reagents and Materials:

Cell line of interest

NU6027 stock solution (in DMSO)

PBS

70% cold ethanol (for fixation)

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Treat cultured cells with NU6027 for a specified time.

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at

-20°C for at least 2 hours.

Wash the fixed cells with PBS.

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room

temperature.
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Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per

sample.

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M

phases.

Immunofluorescence for RAD51 Foci Formation
This protocol is used to visualize and quantify the formation of RAD51 foci, a marker of

homologous recombination DNA repair.

Reagents and Materials:

Cells grown on coverslips

NU6027 stock solution (in DMSO)

DNA-damaging agent (e.g., cisplatin or IR)

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA in PBS)

Primary antibody: anti-RAD51

Fluorescently labeled secondary antibody

DAPI (for nuclear counterstaining)

Antifade mounting medium

Fluorescence microscope

Procedure:

Treat cells grown on coverslips with NU6027 and/or a DNA-damaging agent.
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Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with permeabilization buffer.

Block non-specific antibody binding with blocking solution.

Incubate with the anti-RAD51 primary antibody.

Wash and incubate with the fluorescently labeled secondary antibody.

Counterstain the nuclei with DAPI.

Mount the coverslips onto microscope slides using antifade mounting medium.

Visualize the cells using a fluorescence microscope and quantify the number of RAD51

foci per nucleus.

Conclusion
NU6027 is a valuable research tool for investigating the intricacies of the cell cycle and the

DNA damage response. Its dual inhibitory activity against both CDKs and ATR makes it a

compelling candidate for further investigation in cancer therapy, particularly in combination with

DNA-damaging agents. The experimental protocols provided in this guide offer a solid

foundation for researchers to explore the multifaceted biological effects of this potent inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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